molecular formula C7H10N2O4S B2848911 ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1710202-97-3

ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No.: B2848911
CAS No.: 1710202-97-3
M. Wt: 218.23
InChI Key: WTVFGZBVDCPSND-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a chemical compound. It is a derivative of the thiadiazine ring, which has been the subject of extensive research due to its potential pharmacological activities . The thiadiazine ring is known to exhibit various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide derivatives, including this compound, often involves the intermolecular cyclization of sulfamide . In a study, the title compound was prepared via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous dioxane in the presence of triethylamine .


Molecular Structure Analysis

The thiadiazine ring in the molecule has an envelope conformation, with the sulfur atom displaced from the mean plane through the other five atoms . The planar 1,2,4-oxadiazole ring is inclined to the mean plane of the thiadiazine ring .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including this compound, are influenced by the functional groups attached to the ring . These functional groups, which can include alkyl, aryl, alkylamino, benzyl, keto, and others, are responsible for the activity of the compound .

Future Directions

The future directions for research on ethyl 2-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide and related compounds could involve further exploration of their pharmacological activities and potential therapeutic applications . This could include more detailed studies on their mechanisms of action, as well as the development of new synthesis methods and the investigation of their safety profiles .

Properties

IUPAC Name

ethyl 2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-3-13-7(10)6-4-8-14(11,12)9(2)5-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVFGZBVDCPSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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